Cas no 181114-67-0 (2-N-Benzyl-2-N-methylpyridine-2,5-diamine)

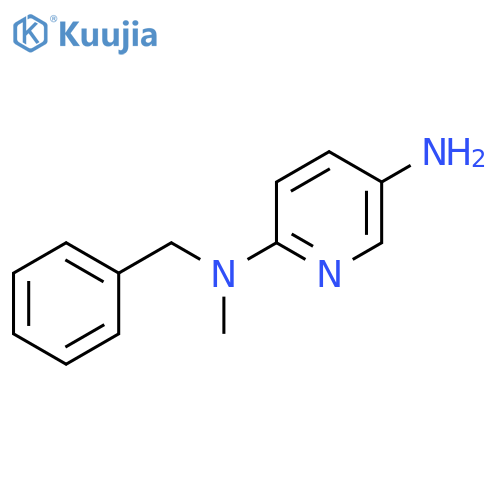

181114-67-0 structure

商品名:2-N-Benzyl-2-N-methylpyridine-2,5-diamine

CAS番号:181114-67-0

MF:C13H15N3

メガワット:213.278302431107

MDL:MFCD09812641

CID:4708342

2-N-Benzyl-2-N-methylpyridine-2,5-diamine 化学的及び物理的性質

名前と識別子

-

- N2-Benzyl-N2-methylpyridine-2,5-diamine

- 2-N-benzyl-2-N-methylpyridine-2,5-diamine

- N2-Benzyl-N2-methyl-2,5-pyridinediamine

- 2-N-Benzyl-2-N-methylpyridine-2,5-diamine

-

- MDL: MFCD09812641

- インチ: 1S/C13H15N3/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10,14H2,1H3

- InChIKey: UNGGFHOYAUJICW-UHFFFAOYSA-N

- ほほえんだ: N(C)(C1C=CC(=CN=1)N)CC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 201

- トポロジー分子極性表面積: 42.2

2-N-Benzyl-2-N-methylpyridine-2,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89157-1.0g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 1.0g |

$727.0 | 2023-02-11 | ||

| Chemenu | CM307465-5g |

N2-Benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 95% | 5g |

$495 | 2022-06-12 | |

| Enamine | EN300-89157-0.5g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 0.5g |

$397.0 | 2023-09-01 | ||

| Enamine | EN300-89157-2.5g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 2.5g |

$810.0 | 2023-09-01 | ||

| Enamine | EN300-89157-0.05g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 0.05g |

$348.0 | 2023-09-01 | ||

| Enamine | EN300-89157-10g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 10g |

$1778.0 | 2023-09-01 | ||

| Enamine | EN300-89157-1g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 1g |

$414.0 | 2023-09-01 | ||

| Chemenu | CM307465-1g |

N2-Benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 95% | 1g |

$165 | 2022-06-12 | |

| Enamine | EN300-89157-10.0g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 10.0g |

$3130.0 | 2023-02-11 | ||

| Enamine | EN300-89157-0.1g |

N2-benzyl-N2-methylpyridine-2,5-diamine |

181114-67-0 | 0.1g |

$364.0 | 2023-09-01 |

2-N-Benzyl-2-N-methylpyridine-2,5-diamine 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

181114-67-0 (2-N-Benzyl-2-N-methylpyridine-2,5-diamine) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬